molecular formula C14H15NO2 B2535574 1-ethyl-4-(4-methylphenyl)-1H-pyrrole-2-carboxylic acid CAS No. 1706461-94-0

1-ethyl-4-(4-methylphenyl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B2535574
CAS No.: 1706461-94-0
M. Wt: 229.279
InChI Key: JDCGYPAKMRCEEN-UHFFFAOYSA-N
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Description

1-Ethyl-4-(4-methylphenyl)-1H-pyrrole-2-carboxylic acid is an organic compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom This specific compound features an ethyl group at the 1-position, a 4-methylphenyl group at the 4-position, and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-4-(4-methylphenyl)-1H-pyrrole-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-methylbenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization to form the pyrrole ring. The reaction conditions often include refluxing in ethanol or another suitable solvent.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4-(4-methylphenyl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrrole nitrogen.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates, while reduction can produce alcohols or amines.

Scientific Research Applications

1-Ethyl-4-(4-methylphenyl)-1H-pyrrole-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in the development of bioactive molecules and studying biological pathways.

    Industry: The compound is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-ethyl-4-(4-methylphenyl)-1H-pyrrole-2-carboxylic acid involves its interaction with molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The aromatic ring and pyrrole nitrogen can participate in π-π interactions and hydrogen bonding, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 1-Ethyl-4-phenyl-1H-pyrrole-2-carboxylic acid
  • 1-Methyl-4-(4-methylphenyl)-1H-pyrrole-2-carboxylic acid
  • 1-Ethyl-4-(4-chlorophenyl)-1H-pyrrole-2-carboxylic acid

Comparison: 1-Ethyl-4-(4-methylphenyl)-1H-pyrrole-2-carboxylic acid is unique due to the presence of both an ethyl group and a 4-methylphenyl group, which influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, solubility, and stability, making it suitable for specific applications.

Properties

IUPAC Name

1-ethyl-4-(4-methylphenyl)pyrrole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-3-15-9-12(8-13(15)14(16)17)11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDCGYPAKMRCEEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=C1C(=O)O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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